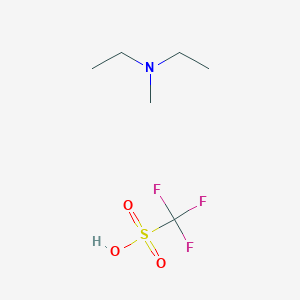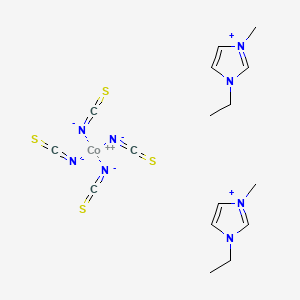
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane is a chemical compound with the molecular formula C16H34O5Si and a molecular weight of 334.52 g/mol . It is characterized by the presence of a dioxolane ring and a trimethoxysilane group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane typically involves the reaction of 10-bromodecanol with 1,3-dioxolane in the presence of a base to form the intermediate 10-(1,3-dioxolan-2-yl)decanol. This intermediate is then reacted with trimethoxysilane under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilane group is replaced by other nucleophiles.
Oxidation and Reduction: The dioxolane ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Scientific Research Applications
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface chemistry.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions and processes.
Mechanism of Action
The mechanism of action of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in coatings and adhesives. The dioxolane ring can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane can be compared with other similar compounds, such as:
10-(1,3-dioxolan-2-yl)decyl-dimethoxymethylsilane: This compound has a similar structure but with a dimethoxymethylsilane group instead of a trimethoxysilane group, leading to different reactivity and applications.
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane: This compound has a triethoxysilane group, which affects its hydrolysis and condensation behavior compared to the trimethoxysilane group.
The uniqueness of this compound lies in its combination of a dioxolane ring and a trimethoxysilane group, which imparts distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-17-22(18-2,19-3)15-11-9-7-5-4-6-8-10-12-16-20-13-14-21-16/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAFKLOZAKNYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC1OCCO1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)






![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)




